molecular formula C20H19N5S B2941888 3-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole CAS No. 956964-51-5

3-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole

Cat. No. B2941888
CAS RN: 956964-51-5
M. Wt: 361.47
InChI Key: YQSUJKKOTUVRIS-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a triazole ring. Pyrazoles and triazoles are both five-membered rings containing nitrogen atoms, and they are often found in pharmaceuticals and agrochemicals due to their wide range of biological activities .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Nitrogen-heterocycles : The compound is useful in synthesizing various nitrogen-heterocycles. For example, the formation of 1-methyl-3-phenyl-1H-1,2,4-triazoles and -pyrazoles through reactions with nitriles and acetylenes in the presence of aluminum chloride was reported (Ito et al., 1983).

Biological and Pharmacological Activities

  • Anticancer and Apoptosis Inducing Agents : Pyrazolo-triazole hybrids, which include structures similar to the compound , have shown potential as anticancer agents. Certain compounds exhibited cytotoxicity against various cancer cell lines and induced apoptosis via the mitochondrial pathway (Reddy et al., 2015).
  • Antimicrobial and Antioxidant Agents : Some derivatives of 1,2,4-triazoles, which include pyrazole moieties, demonstrated significant antimicrobial and antioxidant activities (Kate et al., 2018).

Optoelectronic Applications

  • Optoelectronic Devices : Novel pyrazole-1, 2, 3-triazole hybrids have been investigated for their structural and optical properties, demonstrating potential for use in optoelectronic devices (Azab et al., 2021).

Other Applications

  • DNA Gyrase B Inhibition : Schiff bases derived from compounds structurally similar to 3-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole have been synthesized as potential DNA gyrase B inhibitors (Kate et al., 2018).

properties

IUPAC Name

3-(1,5-diphenylpyrazol-4-yl)-4-ethyl-5-methylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5S/c1-3-24-19(22-23-20(24)26-2)17-14-21-25(16-12-8-5-9-13-16)18(17)15-10-6-4-7-11-15/h4-14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSUJKKOTUVRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole

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